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Critical Scaffold for Antiviral Protease Inhibitors
Executive Summary

2-(3,5-Dichlorophenyl)acetic acid (CAS: 51719-65-4) is a disubstituted phenylacetic acid
derivative with a precise molecular weight of 205.04 g/mol .[1][2] Beyond its physical constants,
this compound serves as a vital pharmacophore in medicinal chemistry, particularly in the
development of Adenain inhibitors—agents targeting the adenovirus cysteine protease. Its 3,5-
dichloro substitution pattern provides optimal lipophilic filling of the S4 hydrophobic pocket in
enzyme active sites, significantly enhancing potency over unsubstituted analogs.

This guide details the physicochemical specifications, validated synthetic pathways, analytical
characterization, and biological applications of this compound, providing a self-contained
reference for laboratory implementation.

Physicochemical Specifications

The precise molecular weight is the primary identifier for stoichiometric calculations and mass
spectrometry confirmation. The presence of two chlorine atoms introduces a distinct isotopic
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signature essential for identification.

Property Specification Notes
Molecular Weight 205.04 g/mol Average mass

Based on
Monoisotopic Mass 203.97 g/mol

Cl abundance

C
H
Molecular Formula
Cl
O
CAS Number 51719-65-4
Appearance White crystalline solid
Melting Point 114-116 °C Literature range

Lower than phenylacetic acid
pKa (Predicted) ~3.8-4.0 (4.[2][3][4]31) due to electron-

withdrawing CI substituents

Lipophilic; soluble in DCM,

LogP (Predicted) 28-3.1 MeOH. DMSO
e ’

Synthetic Architecture

The synthesis of 2-(3,5-Dichlorophenyl)acetic acid typically proceeds via the homologation of
3,5-dichlorobenzyl derivatives. The most robust laboratory scale-up method involves the
hydrolysis of 3,5-dichlorobenzyl cyanide.

A. Reaction Pathway Visualization

The following diagram illustrates the logical flow from the commercially available benzyl alcohol
precursor to the final acid.
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Figure 1: Step-wise synthetic pathway transforming the benzyl alcohol scaffold into the
phenylacetic acid target via chlorination, cyanation, and hydrolysis.[5]

B. Experimental Protocol: Nitrile Hydrolysis Route

Note: This protocol assumes starting from 3,5-dichlorobenzyl cyanide. If starting from the
benzyl chloride, perform a standard nucleophilic substitution with NaCN in DMSO first.

Reagents:

3,5-Dichlorobenzyl cyanide (1.0 eq)

Sodium Hydroxide (NaOH) (5.0 eq)

Ethanol (EtOH) / Water (1:1 v/v)

Hydrochloric Acid (HCI, 6M)
Methodology:

» Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-
dichlorobenzyl cyanide (e.g., 10 mmol) in a mixture of Ethanol (20 mL) and Water (20 mL).

o Hydrolysis: Add solid NaOH (50 mmol) slowly. Heat the mixture to reflux (approx. 85°C) and
stir for 6-8 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the nitrile
spot.

o Work-up:
o Cool the reaction mixture to room temperature.

o Evaporate the bulk of the ethanol under reduced pressure.
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o Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (2 x 15 mL) to
remove unreacted neutral organic impurities.

 Acidification: Cool the aqueous layer in an ice bath (0°C). Dropwise add 6M HCI with
vigorous stirring until the pH reaches ~1-2. A white precipitate should form immediately.

« |solation: Filter the solid precipitate via vacuum filtration. Wash the filter cake with cold water
(3 x10 mL).

 Purification: Recrystallize from a mixture of Hexane/Ethyl Acetate to obtain pure white
needles. Dry in a vacuum oven at 45°C overnight.

Analytical Characterization

Validating the identity of 2-(3,5-Dichlorophenyl)acetic acid requires checking both the
molecular weight and the specific substitution pattern.

A. Mass Spectrometry (Isotope Pattern)

Due to the two chlorine atoms, the molecular ion ([M-H]~ or [M+H]*) will not be a single peak
but a distinct cluster. This is the definitive check for the "Molecular Weight" parameter.

lon Species m/z (approx) Relative Intensity Origin

Cl+
M 204 100%

Cl

Cl+
M+2 206 64%

Cl

Cl+
M+4 208 10%

Cl

Interpretation: In Negative ESI mode (M-H)~, look for the base peak at 203 with the
characteristic 9:6:1 intensity ratio at 203, 205, and 207.
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B. Nuclear Magnetic Resonance (

H NMR)

The symmetry of the 3,5-substitution leads to a simplified aromatic region.

Solvent;: DMSO-d

or CDCI
e 12.4 ppm (s, 1H): Carboxylic acid proton (-COOH).
e 7.45 ppm (t, J=1.9 Hz, 1H): Aromatic proton at position 4 (between the two chlorines).
e 7.30 ppm (d, J=1.9 Hz, 2H): Aromatic protons at positions 2 and 6 (chemically equivalent).
e 3.65 ppm (s, 2H): Benzylic methylene protons (-CH

-COOH).

Application in Drug Discovery: Adenain Inhibitors[6]

The primary high-value application of 2-(3,5-Dichlorophenyl)acetic acid is as a P2 ligand in
the design of inhibitors for Adenain (Adenovirus protease).

Mechanism of Action: Adenain is a cysteine protease essential for viral maturation.[6] Inhibitors
typically consist of a "warhead" (nitrile) and a recognition sequence. The 3,5-dichlorophenyl
moiety is critical because it fits perfectly into the S4 hydrophobic pocket of the enzyme.

Structure-Activity Relationship (SAR):

e Unsubstituted Phenyl: Weak binding.
e 4-Chloro: Moderate binding.

» 3,5-Dichloro: Optimal binding (IC

~70 nM). The two chlorines fill the lipophilic cavity, displacing water and increasing binding
entropy.
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Figure 2: SAR logic flow demonstrating why the 3,5-dichloro motif is selected for Adenain
inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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